An In-depth Technical Guide to 2-Aminomethylpyrazine: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 2-Aminomethylpyrazine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Aminomethylpyrazine, a heterocyclic amine, is emerging as a valuable building block in medicinal chemistry. Its unique structural features, particularly the pyrazine ring system, offer opportunities for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 2-aminomethylpyrazine, with a focus on its application in drug discovery and development.
Chemical Structure and Identification
2-Aminomethylpyrazine, also known by its IUPAC name pyrazin-2-ylmethanamine, possesses a pyrazine ring substituted with an aminomethyl group at the 2-position.
Molecular Structure:
Caption: 2D structure of 2-Aminomethylpyrazine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | pyrazin-2-ylmethanamine |
| CAS Number | 20010-99-5 |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| InChI | 1S/C5H7N3/c6-3-5-4-7-1-2-8-5/h1-2,4H,3,6H2 |
| InChI Key | HQIBSDCOMQYSPF-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=N1)CN |
Physicochemical Properties
The physicochemical properties of 2-aminomethylpyrazine are crucial for its handling, formulation, and behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Clear, colorless to yellow or orange liquid | [1] |
| Melting Point | 125 °C | [2] |
| Boiling Point | 117-118 °C | [2] |
| 207.5 °C at 760 mmHg | [3] | |
| 87-88 °C at 3 mmHg | [1] | |
| Density | 1.138 g/cm³ | [3] |
| Flash Point | 101.3 °C | [3] |
| pKa | pK1: 0.65 (pyrazine ring), pKa2: ~8-9 (est., aminomethyl group) | |
| Solubility | Soluble in water and polar organic solvents. |
Experimental Protocols
Synthesis of 2-Aminomethylpyrazine
A common and effective method for the synthesis of 2-aminomethylpyrazine is the catalytic hydrogenation of 2-cyanopyrazine.
Workflow for the Synthesis of 2-Aminomethylpyrazine:
Caption: General workflow for the synthesis of 2-Aminomethylpyrazine.
Detailed Experimental Protocol (Example):
A solution of 2-cyanopyrazine (1 equivalent) in a suitable solvent, such as methanol saturated with ammonia or ethanol, is subjected to catalytic hydrogenation. A transition metal catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), is added to the reaction mixture. The reaction is then carried out under a hydrogen atmosphere at elevated pressure and temperature. For instance, the reaction can be performed at 60°C under 40 atm of hydrogen pressure for 8 hours.[4]
Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude 2-aminomethylpyrazine. Further purification can be achieved by distillation under reduced pressure or by column chromatography to obtain the final product with high purity.
Applications in Drug Development
The pyrazine moiety is a recognized pharmacophore and is present in several FDA-approved drugs. 2-Aminomethylpyrazine serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase and NADPH oxidase inhibitors.
Role in Kinase Inhibitor Synthesis:
The 2-aminopyrazine scaffold is a common feature in many kinase inhibitors.[5] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain. The aminomethyl group provides a reactive handle for further molecular elaboration to achieve desired potency and selectivity. Pyrazine-based inhibitors have been developed for various kinases, including TrkA, which is implicated in cancer and pain pathways.[6]
Role in NADPH Oxidase (NOX) Inhibitor Synthesis:
2-Aminomethylpyrazine is a useful synthetic intermediate for the preparation of pyrazolo[4,3-c]pyridinediones, which have been identified as orally bioavailable inhibitors of NADPH oxidase isoform 4 (NOX4). NOX enzymes are involved in the production of reactive oxygen species (ROS) and are therapeutic targets for a range of diseases, including idiopathic pulmonary fibrosis.
Logical Relationship in Drug Discovery:
Caption: Role of 2-Aminomethylpyrazine in drug discovery.
Safety and Handling
2-Aminomethylpyrazine is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage.[1][3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a suitably equipped laboratory.
References
- 1. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 2. 2-(Aminomethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. hmdb.ca [hmdb.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]



